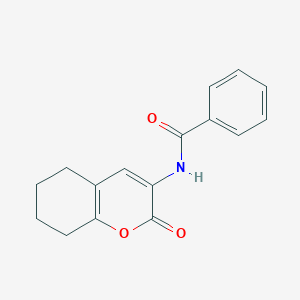

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)-

Description

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- (hereafter referred to as the target compound), is a bicyclic benzopyran derivative featuring a benzamide substituent at the 3-position of the tetrahydro-2-oxo-2H-1-benzopyran scaffold. This compound is synthesized via multiple routes, including the reaction of 1,3-cyclohexanedione with hippuric acid in acetic anhydride using one-carbon synthons such as triethyl orthoformate or diethoxymethyl acetate .

Properties

CAS No. |

92963-44-5 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

N-(2-oxo-5,6,7,8-tetrahydrochromen-3-yl)benzamide |

InChI |

InChI=1S/C16H15NO3/c18-15(11-6-2-1-3-7-11)17-13-10-12-8-4-5-9-14(12)20-16(13)19/h1-3,6-7,10H,4-5,8-9H2,(H,17,18) |

InChI Key |

XQHPJJWTTDYOJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide typically involves the reaction of 3-amino-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The chromenone ring can be oxidized to form quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The aromatic ring in the benzamide group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromenone ring can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

N-(8-[(Dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide (CAS 341966-17-4)

- Structure: Features a dimethylamino methylidene group at position 8 of the benzopyran ring.

- Synthesis : Derived from modifications at the 8-position via condensation reactions.

- Properties: Molecular formula: C₁₉H₁₈N₂O₄ (vs. C₁₆H₁₅NO₃ for the target compound). Higher molar mass (338.36 g/mol) and predicted boiling point (540.1°C) due to the dimethylamino group .

- Significance: The dimethylamino group enhances solubility in polar solvents and may influence binding to biological targets through additional hydrogen bonding.

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide

- Structure: Incorporates a 2-chlorobenzylidene group and a cyano substituent.

- Synthesis: Prepared via reaction of diarylidene cyclohexanone with benzoyl chloride .

- Applications : Such halogenated derivatives are often explored for antimicrobial or anticancer activity due to improved membrane permeability .

Substituent Effects on the Benzamide Moiety

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Structure: Contains a cyano group and a second chromene-carboxamide moiety.

- Synthesis : Synthesized via condensation of salicylaldehyde with a tetrahydrochromene intermediate .

- Significance : The dual chromene system may enhance fluorescence properties, making it suitable for optoelectronic applications .

Key Research Findings

Synthetic Flexibility : The target compound’s benzopyran core allows diverse functionalization at positions 3, 5, and 8, enabling tailored physicochemical properties .

Substituent Impact: Electron-withdrawing groups (e.g., chloro, cyano) improve electrophilicity and reactivity, while electron-donating groups (e.g., methoxy) enhance solubility .

Biological Activity

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- is a compound that falls under the category of benzamides and chromenones. This compound is characterized by its unique structure, which includes a benzamide group linked to a chromenone ring system. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS No. | 92963-44-5 |

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | N-(2-oxo-5,6,7,8-tetrahydrochromen-3-yl)benzamide |

| InChI Key | XQHPJJWTTDYOJR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |

The biological activity of Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- is primarily attributed to its ability to interact with various molecular targets. This compound has been shown to:

- Inhibit Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- DNA Interaction : The chromenone moiety can bind to DNA and proteins, potentially affecting their stability and function.

- Receptor Modulation : It may modulate the activity of specific receptors involved in cellular signaling pathways.

Biological Activities

Research indicates that this compound possesses various biological activities:

- Anticancer Properties : Studies have highlighted its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer types.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- typically involves the reaction of 3-amino-2H-chromen-2-one with benzoyl chloride using a base like triethylamine in organic solvents such as dichloromethane. This method highlights the importance of structural modifications in enhancing biological activity.

Structure Activity Relationship (SAR)

The SAR studies indicate that:

- Substituent Variations : Different substituents on the benzamide or chromenone moieties can significantly alter biological activity.

- Ring Modifications : Alterations in the chromenone ring can enhance binding affinity to target enzymes or receptors.

Comparative Analysis

A comparative analysis of related compounds indicates varying degrees of biological activity based on structural differences:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Benzamide Derivative A | Anticancer | 12.5 |

| Benzamide Derivative B | Anti-inflammatory | 15.0 |

| Benzamide N-(5,6,7,8-tetrahydrochromen) | Anticancer | 10.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.